N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide
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Overview
Description
“N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide” is a complex organic compound. It contains an imidazo[1,5-a]pyridine core, which is a type of fused bicyclic heterocycle . This core is substituted with a methanesulfonyl group and a carboxamide group. The carboxamide group is further substituted with a 1-cyanobutyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazo[1,5-a]pyridine core would likely contribute to the compound’s aromaticity, while the methanesulfonyl and carboxamide groups would introduce polar characteristics .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, properties such as solubility, melting point, and stability would likely be influenced by factors such as its aromaticity and the polar groups present in its structure .Scientific Research Applications
Organic Synthesis and Chemical Characterization
Synthesis of Anti-Tuberculosis Compounds : Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against multi- and extensive drug-resistant tuberculosis strains. A study detailed the synthesis of these compounds, their selective potency, and pharmacokinetics, suggesting their potential as drug candidates for tuberculosis treatment (Moraski et al., 2011).
Mechanistic Insights into Chemical Reactions : Research into the functionalization reactions of various chemical structures, including the synthesis and characterization of novel compounds, provides foundational knowledge for developing new materials and understanding chemical reaction mechanisms (Yıldırım et al., 2005).
Development of Catalytic Processes : Studies on the synthesis of imidazo[1,5-a]pyridines and related compounds explore new catalytic processes, showcasing advances in synthetic organic chemistry and potential applications in developing pharmaceuticals and materials (Crawforth & Paoletti, 2009).
Potential Biological Activities
Antimicrobial Properties : The synthesis and antimicrobial evaluation of novel compounds, including derivatives of imidazo[1,5-a]pyridine, have been explored, highlighting their potential as antibacterial and antifungal agents. Such studies are crucial for the development of new antimicrobial drugs (Elgemeie et al., 2017).
Antiulcer Agents Development : Research on the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents discusses the creation of compounds with cytoprotective properties, contributing to the search for new treatments for ulcerative conditions (Starrett et al., 1989).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which share a similar structure with the compound , have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to inhibit their function, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
Given the anti-inflammatory effects of similar compounds, it can be inferred that it may affect pathways related to inflammation .
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar compounds have shown good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may exert anti-inflammatory effects at the molecular and cellular level .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-(1-cyanobutyl)-3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-6-10(9-15)16-13(19)12-11-7-4-5-8-18(11)14(17-12)22(2,20)21/h4-5,7-8,10H,3,6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJCFYSVVJXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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